molecular formula C13H9FN2O B1502542 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 611204-90-1

5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1502542
Key on ui cas rn: 611204-90-1
M. Wt: 228.22 g/mol
InChI Key: OHWDZAOJWZFPOI-UHFFFAOYSA-N
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Patent
US07534800B2

Procedure details

A mixture of 4 (16.63 g, 78.5 mmol), 3-fluorophenylboronic acid (16.47 g, 117.7 mmol), Pd(PPh3)2Cl2 (2.73 g, 6.60 mmol), LiCl (9.95 g, 0.23 mol), 1.0 M aqueous Na2CO3 solution (196 mL, 0.196 mol) in EtOH (470 mL)—toluene (470 mL) was refluxed overnight. More Pd(PPh3)2Cl2 (1.30 g, 3.14 mmol) was added and reflux was continued for 24 h. The mixture was cooled, and the organic layer was separated and washed with brine (100 mL). The washings were combined with the aqueous layer and extracted with AcOEt (4×400 mL). Combined extracts were washed with brine, added to the organic layer and dried with MgSO4. The solution was concentrated to dryness in vacuum to give 26.98 g of brown semisolid, which was triturated with ether:hexane=1:1 (2×500 mL). The residue was dried in vacuum to afford 5 (16.85 g, 94%) as tan solid, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.66 (s, 2H), 7.08 (dddd, J=8.4, 8.2, 2.4, 0.9 Hz, 1H), 7.22 (ddd, J=10.0, 2.4, 1.7 Hz, 1H), 7.30 (ddd, J=8.1, 1.7, 0.9 Hz, 1H), 7.43 (ddd, J=8.2, 8.1, 6.0 Hz, 1H), 7.69 (s, 1H), 8.36 (d, J=2.1 Hz, 1H), 8.98 (bs, 1H).
Name
Quantity
16.63 g
Type
reactant
Reaction Step One
Quantity
16.47 g
Type
reactant
Reaction Step One
Name
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
catalyst
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1.[Li+].[Cl-].C([O-])([O-])=O.[Na+].[Na+]>CCO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>[F:12][C:13]1[CH:18]=[C:17]([C:2]2[CH:3]=[C:4]3[CH2:10][C:9](=[O:11])[NH:8][C:5]3=[N:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5.6,^1:35,54|

Inputs

Step One
Name
Quantity
16.63 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(C2)=O
Name
Quantity
16.47 g
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
9.95 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
196 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
470 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.73 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
470 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.3 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (4×400 mL)
WASH
Type
WASH
Details
Combined extracts were washed with brine
ADDITION
Type
ADDITION
Details
added to the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C=C2C(=NC1)NC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.98 g
YIELD: CALCULATEDPERCENTYIELD 150.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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